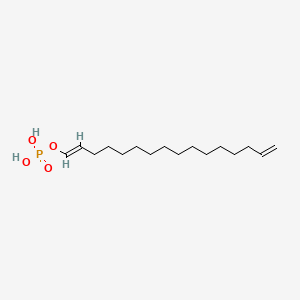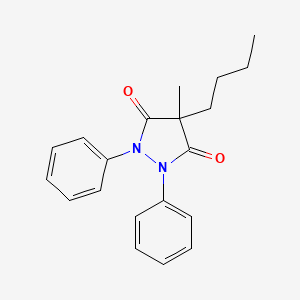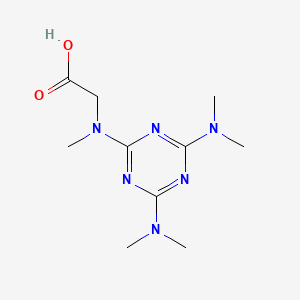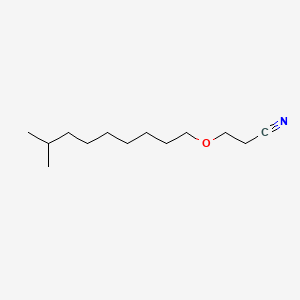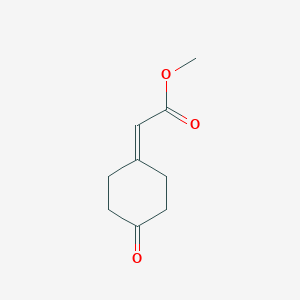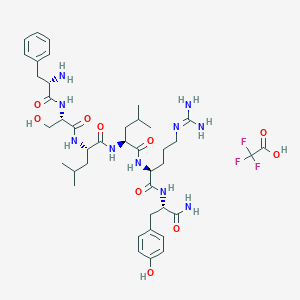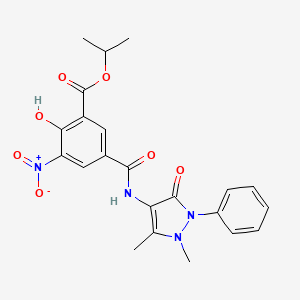
Isophthalamic acid, N-antipyrinyl-4-hydroxy-5-nitro-, isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isophthalamic acid, N-antipyrinyl-4-hydroxy-5-nitro-, isopropyl ester is a complex organic compound with a unique structure that combines several functional groups. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes an isophthalamic acid core, an antipyrinyl group, a hydroxy group, a nitro group, and an isopropyl ester moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalamic acid, N-antipyrinyl-4-hydroxy-5-nitro-, isopropyl ester typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of Isophthalamic Acid Derivative: The initial step involves the preparation of an isophthalamic acid derivative through the reaction of isophthalic acid with appropriate reagents under controlled conditions.
Introduction of Antipyrinyl Group: The antipyrinyl group is introduced through a nucleophilic substitution reaction, where the isophthalamic acid derivative reacts with an antipyrine derivative.
Esterification: The final step involves the esterification of the hydroxy group with isopropyl alcohol in the presence of an acid catalyst to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of appropriate solvents, catalysts, and reaction conditions to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Isophthalamic acid, N-antipyrinyl-4-hydroxy-5-nitro-, isopropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce carboxyl or aldehyde groups.
Applications De Recherche Scientifique
Isophthalamic acid, N-antipyrinyl-4-hydroxy-5-nitro-, isopropyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Isophthalamic acid, N-antipyrinyl-4-hydroxy-5-nitro-, isopropyl ester involves its interaction with molecular targets and pathways in biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the antipyrinyl group can interact with proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isophthalamic acid derivatives: Compounds with similar core structures but different substituents.
Antipyrine derivatives: Compounds with the antipyrinyl group but different functional groups.
Nitroaromatic compounds: Compounds with nitro groups attached to aromatic rings.
Uniqueness
Isophthalamic acid, N-antipyrinyl-4-hydroxy-5-nitro-, isopropyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
95136-49-5 |
|---|---|
Formule moléculaire |
C22H22N4O7 |
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
propan-2-yl 5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]-2-hydroxy-3-nitrobenzoate |
InChI |
InChI=1S/C22H22N4O7/c1-12(2)33-22(30)16-10-14(11-17(19(16)27)26(31)32)20(28)23-18-13(3)24(4)25(21(18)29)15-8-6-5-7-9-15/h5-12,27H,1-4H3,(H,23,28) |
Clé InChI |
UQSOTBIHGBKCQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])O)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


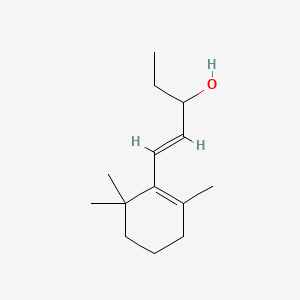
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)
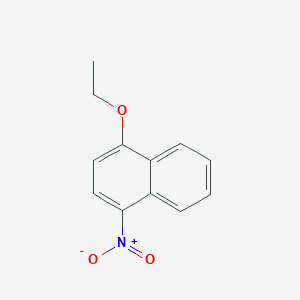
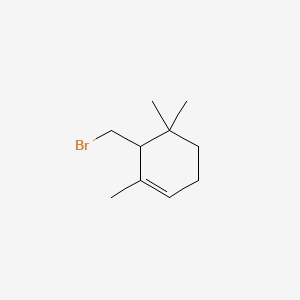

![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)

![3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one](/img/structure/B13779986.png)
